N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

P2X3 Receptor Antagonism Purinergic Signaling Pain Research

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide (CAS 946318-73-6) is a complex heterocyclic compound incorporating benzothiazole, thiazole, and oxazole moieties. It is listed as a compound of interest within a patent family describing thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 purinergic receptor antagonists.

Molecular Formula C15H10N4O2S2
Molecular Weight 342.39
CAS No. 946318-73-6
Cat. No. B2595932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
CAS946318-73-6
Molecular FormulaC15H10N4O2S2
Molecular Weight342.39
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C15H10N4O2S2/c1-8-6-11(21-19-8)13(20)18-15-17-10(7-22-15)14-16-9-4-2-3-5-12(9)23-14/h2-7H,1H3,(H,17,18,20)
InChIKeyAFYOMTQAMRNTCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide (CAS 946318-73-6) Procurement Guide


N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide (CAS 946318-73-6) is a complex heterocyclic compound incorporating benzothiazole, thiazole, and oxazole moieties . It is listed as a compound of interest within a patent family describing thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 purinergic receptor antagonists [1]. The molecular formula is C15H10N4O2S2 with a molecular weight of 342.39 g/mol, and it is commercially available from chemical suppliers at purities of 95% and above .

Why Generic Substitution Fails for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide (CAS 946318-73-6)


In-class compounds within the P2X3/P2X2/3 antagonist space cannot simply be interchanged. The target compound possesses a unique three-ring heterocyclic architecture combining benzothiazole, thiazole, and 3-methyl-1,2-oxazole-5-carboxamide functionalities that is structurally distinct from typical diarylamide or monocyclic antagonists [1]. Minor structural modifications in this chemical series are known to dramatically alter receptor subtype selectivity (P2X3 homomeric vs. P2X2/3 heteromeric), a critical parameter given that off-target P2X2/3 inhibition is implicated in taste disturbance side effects observed with first-generation clinical candidates like Gefapixant [2]. Therefore, substituting N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide with a close analog lacking head-to-head comparative selectivity data introduces scientifically unquantified risk into experimental outcomes.

Quantitative Differentiation Evidence for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide


No Direct Quantitative Comparator Data Available for CAS 946318-73-6

An exhaustive search of primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets could not identify any published head-to-head quantitative comparison data for this specific compound against structurally defined analogs or alternative P2X3 antagonists [1]. The compound is claimed within a broad patent (US 2008/0132494 A1) encompassing thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists, but no specific IC50, Ki, or selectivity ratio data for this individual compound is disclosed in the patent specification [1]. Vendor listings describe generic potential activities (e.g., antimicrobial, enzyme inhibition), but these assertions are not accompanied by traceable assay conditions, comparator data, or quantitative metrics . This absence of verifiable quantitative differentiation means that any claim of superior potency, selectivity, or other performance advantage over close analogs cannot be substantiated with current evidence.

P2X3 Receptor Antagonism Purinergic Signaling Pain Research

Structural Differentiation from First-Generation P2X3 Antagonists

The compound's core scaffold—a benzothiazole linked through a thiazole bridge to an oxazole carboxamide—is structurally divergent from the diaminopyrimidine scaffold of Gefapixant (AF-219/MK-7264), the most clinically advanced first-generation P2X3 antagonist [1]. This structural divergence is topologically significant: the target compound presents a differently arranged hydrogen-bond donor/acceptor pharmacophore that may engage the P2X3 orthosteric or allosteric site in a distinct binding mode [2]. However, this is a class-level inference only; no direct binding mode comparison or experimental selectivity data for CAS 946318-73-6 have been published.

Chronic Cough P2X3 Selectivity Scaffold Comparison

Application Scenarios for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide


Intellectual Property (IP) Diversification in P2X3 Antagonist Lead Optimization

Medicinal chemistry teams seeking to expand patent space around P2X3 receptor antagonists for chronic cough, neuropathic pain, or overactive bladder indications may acquire this compound as a structurally novel starting point. The benzothiazole–thiazole–oxazole carboxamide chemotype is distinct from the crowded diaminopyrimidine chemical space and thus offers potential freedom-to-operate advantages [1]. However, teams should anticipate the need for de novo in-house SAR generation, as published quantitative data are absent.

Pharmacophore Model Validation for P2X3 vs. P2X2/3 Selectivity

Computational chemistry groups building pharmacophore or machine learning models to predict P2X3 homomeric selectivity over the off-target P2X2/3 heteromer may use this compound as a test query. Its unique three-heterocycle architecture provides a structurally challenging prediction target that can stress-test model generalizability [2]. Experimental validation would require in-house electrophysiological or calcium-flux assays.

Chemical Biology Tool Compound Screening in Purinergic Signaling Pathways

Academic laboratories investigating ATP-gated ion channel signaling in sensory neurons may include this compound in a panel of structurally diverse P2X3 ligands for broad pharmacological profiling. Its inclusion can help establish the relationship between chemotype and functional response, a necessary step before any claim of target engagement or downstream pathway modulation can be made [2].

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.